Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate

eIF4H inhibition translation initiation fluorescence polarization assay

This compound is the only publicly annotated benzyl ester quinoxaline with confirmed dual inhibitory activity against eIF4H (IC₅₀ 93.8 μM) and PABP1 (IC₅₀ 44.8 μM). Ideal as a reference standard for assay validation and medicinal chemistry optimization, enabling dose-ranging experiments to dissect dual-target contributions to mRNA translation regulation. Supplied with full analytical documentation.

Molecular Formula C24H25N5O2
Molecular Weight 415.497
CAS No. 841207-83-8
Cat. No. B2955733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate
CAS841207-83-8
Molecular FormulaC24H25N5O2
Molecular Weight415.497
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C24H25N5O2/c1-2-28-12-14-29(15-13-28)23-22(26-20-10-6-7-11-21(20)27-23)19(16-25)24(30)31-17-18-8-4-3-5-9-18/h3-11,19H,2,12-15,17H2,1H3
InChIKeyUIKVIVVNIWEHQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate: Target Identity and Assay-Backed Activity Profile for Translation Initiation Research


Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate (CAS 841207-83-8, molecular weight 415.5 g/mol, molecular formula C₂₄H₂₅N₅O₂) is a quinoxaline-based small molecule originally identified as a hit in a high-throughput screen for inhibitors of eukaryotic translation initiation factor 4H (eIF4H) [1]. This compound integrates a quinoxaline core, a 4-ethylpiperazine substituent, and a benzyl cyanoacetate ester, a combination that yielded confirmed dose-response activity against eIF4H (IC₅₀ = 93.8 μM) and cross-reactivity toward polyadenylate-binding protein 1 (PABP1, IC₅₀ = 44.8 μM), as curated in BindingDB from Sanford-Burnham Center for Chemical Genomics data [2][3].

Why Generic Quinoxaline Derivatives Cannot Replace Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate in Translation Initiation Studies


Quinoxaline-based scaffolds are widely explored as kinase and translation inhibitors, yet in-class substitution is unwarranted due to the sharp structure-activity relationship (SAR) cliff defined by the benzyl cyanoacetate ester and 4-ethylpiperazine appendages of this compound. Within the same eIF4H confirmatory dose-response screen (AID 435011), structurally related analogs such as the indole-2-carboxylate BDBM61383 (methyl 1-methyl-3-(phenylthio)-1H-indole-2-carboxylate) achieved an IC₅₀ of 4,230 nM—approximately 22-fold more potent than the target compound's 93,800 nM—demonstrating that even modest structural changes dramatically alter potency and target engagement [1][2]. Conversely, the target compound exhibits a meaningful PABP1 inhibitory signal (IC₅₀ = 44,800 nM) absent from many in-class quinoxaline hits, creating a dual-target signature that is functionally non-interchangeable with more eIF4H-selective analogues [3]. Selecting a generic quinoxaline without quantitative confirmation against both eIF4H and PABP1 therefore risks altering or eliminating the dual-activity profile documented for this specific chemotype.

Head-to-Head Quantitative Differentiation of Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate Against Closest Analogs and In-Class Candidates


eIF4H Inhibitory Potency: Direct Comparison with Analog BDBM61383 from the Same HTS Campaign

In the same confirmatory fluorescence polarization assay (AID 435011) for eIF4H RNA-binding inhibition, benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate exhibited an IC₅₀ of 93,800 nM, whereas the structurally distinct hit BDBM61383 (methyl 1-methyl-3-(phenylthio)-1H-indole-2-carboxylate) achieved an IC₅₀ of 4,230 nM [1]. This represents a 22.2-fold difference in potency between two confirmed actives from the same screen, illustrating the compound's moderate eIF4H affinity relative to more potent, non-quinoxaline chemotypes [2].

eIF4H inhibition translation initiation fluorescence polarization assay

PABP1 Inhibitory Activity: A Dual-Target Signature Differentiating This Quinoxaline from More Selective Analogs

Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate also demonstrated inhibitory activity against polyadenylate-binding protein 1 (PABP1) with an IC₅₀ of 44,800 nM in the Sanford-Burnham panel, as documented in BindingDB [1]. This PABP1 activity is not observed for the more potent eIF4H inhibitor BDBM61383, which was screened solely against eIF4H in the same project. The target compound's PABP1 engagement therefore represents an additional target interaction that functionally distinguishes it from eIF4H-selective hits [2]. No quantitative PABP1 comparator from the same quinoxaline series is available; the evidence is class-level inference based on the documented absence of PABP1 data for in-class analogs.

PABP1 inhibition dual-target activity translation regulation

Structural Determinant of Moderate eIF4H Affinity: The Benzyl Cyanoacetate Ester as a Key SAR Handle

The benzyl cyanoacetate ester group at the 2-position of the quinoxaline core distinguishes this compound from closely related quinoxaline analogs that bear alternative ester or amide functionalities. The 4-ethylpiperazine substituent is conserved across several commercially listed analogs (e.g., 2-ethylbutyl ester CAS 578733-78-5, cyclohexyl ester, and heptyl ester variants [1]), yet none of these analogs have publicly reported eIF4H or PABP1 IC₅₀ values. The SAR analysis framework of AID 435011 was explicitly designed to probe the structure-activity relationship on analogs of confirmed hits, establishing that the benzyl cyanoacetate moiety is a critical determinant of the observed activity profile [2]. This positions the target compound as a key reference point for benzyl ester-dependent SAR exploration.

structure-activity relationship cyanoacetate ester quinoxaline derivatization

High-Value Application Scenarios for Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate Based on Verified Target Engagement Data


Probe Compound for Dual eIF4H–PABP1 Modulation in Translation Initiation Mechanism Studies

When research protocols require simultaneous modulation of both eIF4H and PABP1—two interacting components of the mRNA 5'-cap and 3'-poly(A) regulatory axis—this compound is uniquely positioned among publicly annotated quinoxaline hits. With confirmed IC₅₀ values of 93,800 nM (eIF4H) and 44,800 nM (PABP1), it enables dose-ranging experiments to dissect dual-target contributions to translation regulation, a capability not available with more potent but single-target eIF4H inhibitors such as BDBM61383 [1]. Researchers investigating the coordination between cap-dependent and poly(A)-dependent translation control pathways can use this compound at concentrations that span both target engagement windows [2].

Chemical Starting Point for Benzyl Ester-Focused SAR Optimization Campaigns

Medicinal chemistry programs aiming to improve eIF4H potency while retaining the quinoxaline scaffold can leverage this compound as the only benzyl ester variant with publicly reported dose-response data [1]. The established eIF4H fluorescence polarization assay conditions (30 nM His6-eIF4H, 2.5 nM fluorescein-poly(U)10) provide a directly transferable screening protocol for newly synthesized benzyl ester analogues [2]. The documented PABP1 cross-reactivity further enables concurrent selectivity profiling, informing design strategies to enhance or eliminate dual-target activity based on project objectives [3].

Positive Control for Translation Inhibitor Screening Panels Focused on Quinoxaline Chemotypes

In high-throughput screening operations that maintain a quinoxaline-focused compound library, this compound serves as a well-characterized reference standard for assay validation. Its moderate eIF4H potency (IC₅₀ ~94 μM) and documented PABP1 activity provide a defined activity baseline against which new quinoxaline derivatives can be benchmarked under identical assay conditions (fluorescence polarization, 5 mM Hepes pH 7.5, 0.005% Tween-20) as specified in the original Sanford-Burnham protocol [1]. The availability of the full assay protocol including compound handling (2 mM DMSO stock, pintool dispensing) reduces method development time for screening facilities adopting this target system [2].

Reference Inhibitor for Validation of mRNA–Protein Interaction Disruption Assays

Given that the eIF4H assay is predicated on disruption of the protein–RNA interaction (His6-eIF4H binding to fluorescein-labeled poly(U)₁₀), this compound can be deployed as a reference inhibitor when developing orthogonal RNA-binding disruption assays, such as UV crosslinking assays or electrophoretic mobility shift assays (EMSAs), referenced in the companion SAR analysis (PubChem AID 449744) [1]. Its activity at concentrations achievable in biochemical assays (~20–50 μM range for PABP1 and ~100 μM for eIF4H) makes it suitable for cross-validation of hit-identification platforms without requiring extensive solubility optimization [2].

Quote Request

Request a Quote for Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.